tert-Butyl (6-bromohexyl)carbamate
Overview
Description
tert-Butyl (6-bromohexyl)carbamate: is an organic compound with the molecular formula C11H22BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The compound is characterized by the presence of a tert-butyl carbamate group and a bromohexyl chain, making it a versatile building block in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (6-bromohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (6-hydroxyhexyl)carbamate. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide, while reaction with potassium thiolate yields the corresponding thiol.
Deprotection: The major product is the free amine after removal of the tert-butyl carbamate group.
Scientific Research Applications
tert-Butyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (6-bromohexyl)carbamate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In deprotection reactions, the tert-butyl carbamate group is cleaved under acidic conditions, releasing the free amine.
Comparison with Similar Compounds
tert-Butyl (6-bromohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity.
tert-Butyl (6-iodohexyl)carbamate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
tert-Butyl (6-fluorohexyl)carbamate: Contains a fluorine atom, which is less reactive than bromine in nucleophilic substitution reactions.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-(6-bromohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXVXILNVTMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583411 | |
Record name | tert-Butyl (6-bromohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-33-0 | |
Record name | tert-Butyl (6-bromohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142356-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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